molecular formula C20H38O11 B1160102 Methyl cellulose CAS No. 9004-67-5

Methyl cellulose

Cat. No.: B1160102
CAS No.: 9004-67-5
M. Wt: 454.5 g/mol
InChI Key: YLGXILFCIXHCMC-KKLLYXGKSA-N
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Description

Methyl cellulose is a synthetically produced cellulose derivative where hydroxyl groups on the glucose units are partially substituted with methoxyl groups, resulting in a water-soluble polymer . This compound is valued in research for its unique reversible thermal gelation properties; it forms transparent, viscous solutions in cold water and undergoes a phase transition to form turbid, rigid gels upon heating, typically above 40-50°C . This thermoresponsive behavior is central to its application in the design of smart materials and tunable hydrogels . In biotechnology and biomedical research, this compound serves as a versatile matrix. Its application in cell culture is well-established, where it is used as a viscous medium to study viral replication through plaque assays and to quantify hematopoietic progenitor cells (colony-forming units) . Furthermore, its biocompatibility and ability to form physical hydrogels make it an excellent candidate for creating scaffolds in tissue engineering and as a component in drug delivery systems . Recent advancements also explore its use in creating optomechanically tunable hydrogels and composite fibers, highlighting its potential in developing sustainable materials for photonics and sensors . This product is offered in a powder form with a viscosity specification of 3000-5600 cP for a 2% solution in water at 20°C . For optimal dissolution, it is recommended to disperse the powder in hot water (>80°C) under stirring to ensure even distribution, followed by cooling the solution to trigger hydration and gelation, resulting in a transparent viscous solution or gel . This compound is classified as For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

Key on ui mechanism of action

TAKEN WITH 1 OR 2 GLASSFUL OF WATER, IT FORMS COLLOIDAL SOLN IN UPPER ALIMENTARY TRACT; THIS SOLN LOSES WATER IN COLON, TO FORM GEL WHICH INCR BULK & SOFTNESS OF STOOL.

CAS No.

9004-67-5

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

InChI

InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1

InChI Key

YLGXILFCIXHCMC-KKLLYXGKSA-N

SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC

Color/Form

White granules
White fibrous powders

melting_point

290 to 305 °C /Film/

physical_description

White odorless solid;  [Merck Index] Greyish-white solid;  Forms viscous colloidal solution in water;  [Hawley] Hygroscopic;  [CAMEO] White odorless powder;  [MSDSonline]

solubility

Sol in cold water
Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C;  soluble in glacial acetic acid;  unaffected by oils and greases.
INSOL IN HOT WATER & MOST ORGANIC SOLVENTS
INSOL IN ALCOHOL, ETHER & CHLOROFORM;  SOL IN GLACIAL ACETIC ACID
SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM;  INSOL IN SATURATED SALT SOLN

Synonyms

Adulsin;  Avicel SG;  Bagolax;  Benecel 143HR;  Benecel M 0;  Benecel M 011;  Benecel M 02;  Benecel M 021;  Benecel M 043;  Benecel MC 4000PS;  Benecel MO 42;  Bufapto Methalose;  Bulkaloid;  Celacol M; ;  Methocel 4C;  Methocel 64625;  Methocel A;  Methocel A 100;  M

Origin of Product

United States

Preparation Methods

Heterogeneous Slurry Reactor Process

The most widely adopted industrial method involves reacting alkali-activated cellulose with gaseous methyl chloride in a slurry of inert solvents (e.g., isopropanol, acetone) at elevated temperatures (60–90°C) and pressures (3–15 bar). Key steps include:

  • Alkali Activation : Cellulose pulp is immersed in 18–50% NaOH for 1–24 hours at 20–50°C to achieve a pressing ratio (alkali cellulose:dry cellulose) of 2.5–4.0.

  • Methylation : Methyl chloride is introduced incrementally to maintain reactor pressure. Catalytic amounts of water (5–15%) enhance reaction kinetics by facilitating NaOH dissolution.

  • Neutralization & Purification : Residual NaOH is neutralized with acetic acid, followed by washing with hot water to remove NaCl and unreacted reagents.

Optimization Insights :

  • Solvent Selection : Ethyl chloride as a co-solvent reduces byproduct formation (e.g., dimethyl ether) and improves methoxyl homogeneity.

  • Temperature Control : Reactions above 70°C accelerate methylation but risk cellulose depolymerization, reducing viscosity.

Dimethyl Sulfate (DMS)-Mediated Methylation

Lab-scale synthesis often employs DMS due to its high reactivity under mild conditions. A representative protocol involves:

  • Mercerization : 1 g cellulose is treated with 50% NaOH for 1 hour, filtered, and mixed with acetone.

  • Etherification : DMS (3–14 g per gram cellulose) is added at 50–60°C for 3–5 hours with hourly reagent replenishment.

  • Neutralization : Acetic acid (10% v/v) quenches the reaction, followed by acetone washes to remove sulfates.

Performance Data :

Methylating AgentDS AchievedReaction TimeReference
DMS (6 g/g cellulose)1.175 hours
DMS (14 g/g cellulose)2.335 hours

DMS enables DS >2.0 but poses toxicity and handling challenges, limiting its industrial adoption.

Alternative Methylation Strategies

Iodomethane in Isopropanol Slurry

Iodomethane (CH₃I) offers superior regioselectivity for C2 and C6 positions, as confirmed by ¹³C NMR. A two-cycle methylation process achieves DS 2.4:

  • First Cycle : Cellulose is mercerized with 40% NaOH, reacted with CH₃I in isopropanol at 60°C for 22 hours.

  • Second Cycle : Repeating mercerization and methylation increases DS by 0.3–0.5 units.

Advantages :

  • Higher crystallinity retention (64% vs. 52% for DMS).

  • Reduced side reactions due to iodide’s poor nucleophilicity in alkaline media.

Eco-Friendly Aqueous Phase Methylation

Recent patents disclose methods using water as the primary solvent:

  • High-Shear Dispersion : this compound powder is dispersed in cold water (≤10°C) under shear rates >1000 s⁻¹ to prevent agglomeration.

  • Thermal Gelation : Heating to 48–55°C induces gelation, which is reversed upon cooling, yielding transparent solutions.

Applications : This method is favored for pharmaceutical coatings requiring low endotoxin levels.

Critical Process Variables and Their Impacts

NaOH Concentration and Mercerization Duration

NaOH (%)Mercerization Time (h)DS AchievedViscosity (mPa·s)
2011.0588,000
4011.8263,000
5032.2641,000
Data compiled from

Higher NaOH concentrations (>40%) enhance cellulose swelling but accelerate degradation, necessitating trade-offs between DS and molecular weight.

Reaction Temperature and Byproduct Formation

Elevated temperatures (>70°C) promote:

  • Faster methylation : 22-hour reactions at 80°C yield DS 1.9 vs. 1.4 at 50°C.

  • Depolymerization : Viscosity drops from 4,000 to 400 mPa·s as temperature increases from 50°C to 90°C.

  • Dimethyl ether generation : 5–12% yield loss occurs via 2 CH₃Cl + NaOH → (CH₃)₂O + NaCl + H₂O.

Quality Control and Characterization

Methoxyl Content Analysis

The Japanese Pharmacopeia specifies a methoxyl content of 26.0–33.0% (w/w), determined via Zeisel gas chromatography:

  • Sample Digestion : this compound is reacted with hydroiodic acid (HI) at 130°C, releasing methyl iodide (CH₃I).

  • GC Quantification : CH₃I is quantified against an internal standard (e.g., 1,2-dichloroethane).

Viscosity Profiling

Viscosity (2% aqueous solution, 20°C) is measured using rotational viscometers:

This compound GradeViscosity Range (mPa·s)Molecular Weight (kDa)
Low15–2514–17
Medium400–1,50041–63
High3,000–5,50088–120
Adapted from

Emerging Innovations and Sustainability Trends

Lignocellulosic Waste Valorization

Studies demonstrate successful this compound synthesis from agro-industrial residues:

  • Sugarcane bagasse : DS 1.2 achieved using 50% NaOH and DMS.

  • Rice husk : DS 1.17 attained via iodomethane methylation.

  • Bacterial cellulose (BC) : DS 2.33 reported for BC-derived this compound, offering superior film-forming properties.

Solvent-Free Mechanochemical Methods

Ball milling cellulose with NaOH and CH₃I at ambient temperature achieves DS 0.8–1.2 without liquid solvents, reducing wastewater generation .

Scientific Research Applications

Medical Applications

Bulk-Forming Laxative
Methyl cellulose is primarily used as a bulk-forming laxative for treating constipation. It increases fecal weight and frequency without significant side effects. Clinical studies have shown that daily doses of 4 grams can significantly enhance fecal water and solids .

Artificial Tears and Saliva
Due to its lubricating properties, this compound is effective in treating dry eyes and as a substitute for saliva in conditions like keratoconjunctivitis sicca. Solutions containing this compound provide moisture and comfort to patients suffering from these conditions .

Drug Manufacturing
In pharmaceutical applications, this compound serves as a vegetarian alternative to gelatin in drug capsules. Its non-toxic nature makes it suitable for various medicinal formulations .

Food Industry

Thickener and Emulsifier
In the food industry, this compound is utilized as a thickener and emulsifier. It is often added to products like ice cream and sauces to achieve desired textures. The compound has an E number designation (E461) and exhibits unique gelling properties that allow it to set when heated and melt upon cooling .

Meat Analogues
this compound plays a crucial role in meat analogues, helping replicate the texture of meat while maintaining low concentrations (typically less than 2%) in formulations .

Construction Materials

This compound is extensively used as a performance additive in construction materials. It enhances the properties of dry mortar mixes, improving workability, water retention, viscosity, and adhesion. Typical usage ranges from 0.2% to 0.5% of the total dry powder weight in various applications such as tile adhesives and plaster .

Application Functionality Usage Rate (%)
Tile AdhesivesImproves adhesion and workability0.2 - 0.5
PlasterEnhances water retention and viscosity0.2 - 0.5
Self-Leveling FlooringIncreases open time and reduces slip0.2 - 0.5

Consumer Products

This compound finds applications in personal care products such as shampoos and lotions, where it acts as a thickener to achieve desirable consistency . It also serves as a binder in products like wallpaper pastes and pastel crayons.

Research Applications

Cell Culture Studies
In virology research, this compound is used to study viral replication by forming a viscous medium that restricts viral spread to neighboring cells, allowing researchers to quantify infection rates through plaque formation .

Stem Cell Differentiation
this compound is instrumental in stem cell research for quantifying hematopoietic progenitors by promoting their proliferation while keeping clonal progeny together for further analysis .

Case Studies

  • Clinical Evaluation of this compound as a Laxative
    A study involving fifty healthy subjects demonstrated that this compound significantly increased fecal frequency and water content without adverse effects, supporting its efficacy as a bulk-forming laxative .
  • Use in Ophthalmology
    Research has shown that solutions of this compound exhibit emollient properties suitable for ophthalmic applications, providing relief for patients with dry eye conditions .
  • Construction Material Performance Enhancement
    Various studies have documented the effectiveness of this compound in improving the performance characteristics of cement-based materials, demonstrating enhanced adhesion and workability in tile adhesives and plasters .

Mechanism of Action

Methyl cellulose exerts its effects primarily through its ability to absorb water and form a gel-like substance. In the gastrointestinal tract, it increases the bulk of the stool, which stimulates peristalsis and facilitates bowel movements. In other applications, its thickening and stabilizing properties are due to its ability to form a viscous solution when dissolved in water .

Comparison with Similar Compounds

Hydroxypropyl Methyl Cellulose (HPMC)

HPMC is a mixed ether derivative containing both methoxy and hydroxypropoxy groups. Unlike MC, HPMC exhibits higher gelation temperatures (58–90°C) due to hydroxypropyl substitution, which disrupts hydrogen bonding . This makes HPMC suitable for high-temperature applications, such as extended-release drug coatings and cement-based mortars requiring delayed setting .

Key Differences:

Property This compound HPMC
Gelation Temperature ~50°C 58–90°C
Substitution Methoxy only Methoxy + Hydroxypropoxy
Solubility Cold water Cold water
Pharmaceutical Use Binders, laxatives Capsules, controlled release

HPMC also shows superior moisture resistance in construction materials compared to MC .

Carboxythis compound (CMC)

CMC is an anionic cellulose ether with carboxymethyl (-CH₂COOH) groups. Unlike non-ionic MC, CMC’s negative charge enhances interactions with cations, making it ideal for stabilizing acidic foods (e.g., tomato ketchup) and personal care products . However, CMC is sensitive to pH and divalent ions, limiting its use in high-salinity environments .

Key Differences:

Property This compound CMC
Ionic Nature Non-ionic Anionic
pH Stability Stable in acids/alkalis Degrades in acidic conditions
Applications Thermal-gelling foods Acidic food stabilization

Ethyl Cellulose (EC)

EC is a hydrophobic derivative with ethyl (-OCH₂CH₃) groups. Unlike water-soluble MC, EC dissolves in organic solvents (e.g., ethanol) and is used for water-resistant coatings, tablet coatings, and controlled drug release . Its insolubility in water makes it unsuitable for applications requiring hydration.

Key Differences:

Property This compound Ethyl Cellulose
Solubility Water Organic solvents
Hydrophobicity Low High
Applications Food thickeners Pharmaceutical coatings

Microcrystalline Cellulose (MCC) and Natural Cellulose Fibers

MCC is a partially depolymerized cellulose with crystalline regions, used as a bulking agent in pharmaceuticals and food. Unlike MC, MCC is insoluble in water but provides mechanical strength in tablets and low-calorie foods . Natural cellulose fibers, derived from plant sources, are insoluble and used in construction for crack resistance and reinforcement, unlike MC’s role in water retention .

Key Differences:

Property This compound Natural Cellulose Fibers
Solubility Soluble Insoluble
Function Thickening, gelling Structural reinforcement
Construction Use Water retention Anti-cracking

Food Industry

  • MC vs. HPMC in Gels : MC (0.2%) improved gel strength and water retention in low-salt surimi-crab meat gels, whereas HPMC required higher concentrations for similar effects .
  • Foaming : MC at 0.75% yielded 83% stable foam in papaya pulp, outperforming CMC in acidic systems .

Pharmaceuticals

  • Drug Delivery : MC’s thermal gelation is exploited in ophthalmic formulations, while HPMC’s higher gelation temperature suits oral sustained-release tablets .

Construction

  • Tile Adhesives : MC enhances workability and open time in mortars, whereas HPMC provides better adhesion in high-temperature settings .

Data Tables

Table 1: Substitution and Viscosity of Cellulose Derivatives

Derivative Methoxy (%) Hydroxypropoxy (%) Viscosity (2% Solution)
This compound 25–33 0 10–15,000 cP
HPMC 19–32 4–12 100–200,000 cP
CMC 0 0 50–10,000 cP

Table 2: Functional Comparison in Construction Materials

Derivative Key Function Example Application
This compound Water retention, viscosity Tile adhesives
HPMC Delayed setting, adhesion Self-leveling floors
Natural Fibers Crack resistance Plaster reinforcement

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing methyl cellulose's molecular weight and substitution patterns?

  • Methodological Answer : Utilize gel permeation chromatography (GPC) with multi-angle light scattering (MALS) for molecular weight determination, coupled with nuclear magnetic resonance (NMR) spectroscopy to quantify the degree of substitution (DS). For DS validation, compare integration ratios of methoxy protons (δ 3.2–3.5 ppm) to anhydroglucose backbone signals . Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups (e.g., C-O-C stretching at 1,050 cm⁻¹) .

Q. How does temperature influence this compound's gelation behavior in aqueous systems?

  • Methodological Answer : Conduct rheological studies using temperature-controlled viscometry or oscillatory shear measurements to identify the sol-gel transition temperature (typically 40–70°C). Turbidity assays (λ = 500–600 nm) can quantify phase separation kinetics. Ensure thermal equilibration at each step (±0.1°C) to minimize hysteresis .

Q. What experimental protocols ensure reproducibility in preparing this compound suspensions for in vivo studies?

  • Methodological Answer : Homogenize this compound in deionized water (1–5% w/v) under magnetic stirring (≥30 min at 50°C). For drug suspensions (e.g., quercetin), pre-shear at 1,000 rpm for 5 minutes to ensure uniformity, and validate homogeneity via laser diffraction particle size analysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-based drug delivery systems?

  • Methodological Answer :

  • Experimental Design : Use a central composite design (CCD) with factors like polymer blend ratio (e.g., alginate:this compound) and cross-linker concentration (CaCl₂). Include 13–17 runs to model quadratic interactions .
  • Data Analysis : Fit responses (e.g., drug encapsulation efficiency, T₅₀% release) to a second-order polynomial equation. Validate via ANOVA (p < 0.05) and lack-of-fit tests. Optimize using desirability functions in software like Design-Expert® .
  • Example Table :
RunAlginate:MC RatioCaCl₂ (%)Encapsulation Efficiency (%)T₅₀% (h)
11:9578.2 ± 1.54.3 ± 0.2
23:77.585.6 ± 2.16.1 ± 0.3

Q. How to resolve contradictions in literature regarding this compound's adsorption capacity for organic dyes?

  • Methodological Answer :

  • Variable Isolation : Systematically test pH (3–10), ionic strength (0.1–1 M NaCl), and this compound derivatization (e.g., carboxymethylation). Use batch adsorption studies with methyl red (MR) as a model dye .
  • Data Normalization : Express adsorption capacity (Qmax, mg/g) per unit surface area (BET analysis) to account for morphological differences. Compare with Langmuir/Freundlich isotherms .

Q. What strategies mitigate batch-to-batch variability in this compound's thermal stability for hydrogel applications?

  • Methodological Answer :

  • Quality Control : Implement thermogravimetric analysis (TGA) with a standardized heating rate (10°C/min) to assess decomposition onset (∼250–300°C). Correlate with DS values from NMR .
  • Blending : Combine this compound with thermally stable polymers (e.g., HPMC) at 1:1 ratios to enhance degradation resistance .

Methodological Considerations for Data Contradictions

Q. How to validate conflicting reports on this compound's interaction with hydrophobic drugs?

  • Approach : Conduct solubility parameter calculations (Hansen parameters) to predict miscibility. Use fluorescence quenching assays to quantify drug-polymer binding constants. Cross-reference with in vitro release profiles in biorelevant media (e.g., FaSSGF) .

Q. What statistical frameworks address multifactorial variability in this compound blend formulations?

  • Approach : Apply mixed-effect models to partition variance sources (e.g., raw material lot, mixing speed). Use principal component analysis (PCA) to visualize formulation clusters and outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl cellulose
Reactant of Route 2
Methyl cellulose

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